Midodrine(1+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19N2O4+ |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
[2-[[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]amino]-2-oxoethyl]azanium |
InChI |
InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)/p+1 |
InChI Key |
PTKSEFOSCHHMPD-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)C[NH3+])O |
Origin of Product |
United States |
Mechanistic Pharmacology of Midodrine 1+ and Its Metabolites
Molecular Targets and Receptor Interactions
The primary mechanism of action for desglymidodrine (B1670291) is its function as a selective agonist for alpha-1 adrenergic receptors. wikipedia.orgwikipedia.org This interaction is central to its pharmacological effects.
Desglymidodrine exerts its effects by directly stimulating alpha-1 adrenergic receptors located on the vascular smooth muscle of arterioles and veins. patsnap.comdroracle.aidroracle.ai This activation leads to a signaling cascade that results in smooth muscle contraction. droracle.ai The consequence of this contraction is an increase in vascular tone and peripheral vascular resistance, which in turn elevates blood pressure. droracle.aidroracle.ai
Alpha-1 adrenergic receptors are a class of G protein-coupled receptors that, when activated by an agonist like desglymidodrine, initiate a specific signaling pathway. amegroups.cnwikipedia.org This process involves the activation of the Gq heterotrimeric G protein, which then stimulates phospholipase C. wikipedia.org Phospholipase C subsequently converts phosphatidylinositol into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses through the cell's cytoplasm to the endoplasmic reticulum, where it triggers the release of stored calcium. wikipedia.org This increase in intracellular calcium is a key factor in causing the contraction of smooth muscle cells. droracle.ai
The agonistic action of desglymidodrine at these receptors is selective, meaning it primarily targets alpha-1 receptors with minimal to no significant interaction with other adrenergic receptor types. wikipedia.orgwikipedia.org This selectivity is crucial to its specific physiological effects.
The alpha-1 adrenergic receptor family is comprised of three distinct subtypes: alpha-1A, alpha-1B, and alpha-1D. amegroups.cnwikipedia.org While desglymidodrine is known to be a selective alpha-1 adrenergic agonist, the specifics of its interaction with each of these subtypes are a subject of ongoing research. drugbank.comwikipedia.org
Different tissues and organs exhibit varying distributions of these alpha-1 adrenergic receptor subtypes. amegroups.cn For instance, in the human detrusor muscle of the bladder, the alpha-1D and alpha-1A subtypes are predominant, with a notable absence of the alpha-1B subtype. nih.gov Specifically, the expression has been quantified as approximately 60-70% for alpha-1D and 30-40% for alpha-1A. nih.gov The functional roles of each subtype are still being elucidated, and the development of more subtype-selective drugs is an active area of pharmacological research. amegroups.cn
| Target | Action | Organism |
| Alpha-1A Adrenergic Receptor | Agonist | Humans |
| Alpha-1B Adrenergic Receptor | Agonist | Humans |
| Alpha-1D Adrenergic Receptor | Agonist | Humans |
| Data sourced from DrugBank Online. drugbank.com |
A significant aspect of desglymidodrine's pharmacological profile is its peripheral selectivity. wikipedia.orgdroracle.ai This is largely due to its poor ability to cross the blood-brain barrier. wikipedia.orgdroracle.ainih.gov The limited permeability of the blood-brain barrier to desglymidodrine means that its effects are primarily confined to the peripheral nervous system, with minimal to no associated effects on the central nervous system. droracle.ainih.gov
This characteristic is advantageous as it localizes the drug's action to the desired site—the peripheral vasculature—without causing unwanted neurological side effects. The physicochemical properties of desglymidodrine, including its predicted log P value which ranges from -0.01 to 0.15, contribute to this limited central nervous system penetration. wikipedia.org
Desglymidodrine's selectivity extends to its lack of direct stimulation of cardiac beta-adrenergic receptors. wikipedia.orgdroracle.ainih.gov This is a critical feature of its mechanism, as it differentiates it from other sympathomimetic agents that may have broader effects on the cardiovascular system. droracle.ai
Beta-adrenergic receptors, particularly the beta-1 subtype, are abundant in the heart. revespcardiol.org Their stimulation leads to increases in heart rate, contractility, and myocardial oxygen consumption. nih.gov Because desglymidodrine does not directly activate these receptors, it does not directly increase cardiac demand or heart rate. droracle.aidroracle.ai In fact, the increase in blood pressure induced by desglymidodrine can sometimes lead to a reflex slowing of the heart rate, a phenomenon mediated by the baroreceptor reflex. nih.govdroracle.ai
This absence of direct cardiac beta-adrenergic stimulation is a key element in the pharmacological profile of desglymidodrine, allowing for an increase in blood pressure without directly stressing the heart. droracle.ai
Peripheral Selectivity and Blood-Brain Barrier Permeability of Desglymidodrine
Cellular and Tissue-Level Pharmacodynamics
The interaction of desglymidodrine with its molecular targets translates into specific physiological responses at the cellular and tissue levels.
The primary pharmacodynamic effect of desglymidodrine is the constriction of both arteriolar and venous blood vessels. wikipedia.orgpatsnap.comdroracle.ai This vasoconstriction is a direct result of its agonistic activity at alpha-1 adrenergic receptors located on the smooth muscle cells of these vessels. droracle.aidroracle.ai
The effects of desglymidodrine on different vascular beds can vary, with some studies suggesting a more pronounced effect in certain arteries, such as the femoral artery, compared to others like the mesenteric artery. This vasoconstrictive effect is the fundamental mechanism by which midodrine (B238276), through its active metabolite desglymidodrine, exerts its therapeutic action. patsnap.comdroracle.ai
Influence on Vascular Tone
The primary mechanism by which desglymidodrine influences vascular tone is through its agonist activity at alpha-1-adrenergic receptors located on the vascular smooth muscle of arterioles and veins. nih.govdroracle.ai The stimulation of these receptors initiates a cascade of intracellular events that culminates in vasoconstriction. droracle.ai
Upon binding to alpha-1-adrenergic receptors, desglymidodrine activates a Gq protein, which in turn stimulates the enzyme phospholipase C. This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores within the sarcoplasmic reticulum. The subsequent increase in cytosolic Ca2+ concentration leads to the formation of a calcium-calmodulin complex. This complex activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains. This phosphorylation event is the critical step that allows for the interaction between actin and myosin filaments, resulting in smooth muscle contraction. nih.gov This contraction of the vascular smooth muscle increases peripheral vascular resistance and venous tone, leading to an elevation in blood pressure. droracle.ainih.govmedscape.com
In vitro studies utilizing isolated vascular tissues have substantiated this mechanism. Research on various animal and human vascular preparations has demonstrated that desglymidodrine induces dose-dependent contractions. epo.orgnih.govfrontiersin.org For instance, the venoconstrictive effect of desglymidodrine has been reported to be significant, reaching 50-80% of the constriction induced by noradrenaline in in vitro experiments. nih.gov This vasoconstrictive effect can be competitively antagonized by alpha-1 selective blockers like prazosin, confirming the specificity of desglymidodrine's action at these receptors. hpra.ie The alpha-1A and alpha-1B adrenergic receptor subtypes are known to be present in human vascular smooth muscle. auajournals.org
Table 1: In Vitro Effects of Adrenergic Agonists on Vascular Tissue This table is for illustrative purposes and synthesizes general findings from multiple sources. Specific values can vary based on tissue type and experimental conditions.
| Agonist | Receptor Target | Effect on Vascular Smooth Muscle | Intracellular Signaling Pathway |
|---|---|---|---|
| Desglymidodrine | Alpha-1 Adrenergic | Contraction / Vasoconstriction | Gq -> PLC -> IP3/DAG -> ↑Ca2+ |
| Phenylephrine | Alpha-1 Adrenergic | Contraction / Vasoconstriction | Gq -> PLC -> IP3/DAG -> ↑Ca2+ |
| Isoproterenol | Beta Adrenergic | Relaxation / Vasodilation | Gs -> Adenylyl Cyclase -> ↑cAMP |
Effects on Urethral Alpha-Receptors and Sphincter Muscle Tone: In Vitro Characterization
The smooth muscle of the bladder neck and urethra expresses a high density of alpha-1-adrenergic receptors, which are crucial for maintaining urinary continence by ensuring the closure of the internal urethral sphincter. nih.govwikipedia.org The active metabolite of Midodrine(1+), desglymidodrine, directly stimulates these receptors, leading to an increase in urethral smooth muscle tone. mpa.segeneesmiddeleninformatiebank.nlnih.gov
In vitro characterization using isolated strips of urethral smooth muscle has confirmed that desglymidodrine causes a concentration-dependent contraction of this tissue. nih.gov This contractile response enhances bladder outlet resistance. nih.gov The predominant subtype of alpha-adrenergic receptor mediating this effect in the human urethra is the alpha-1A subtype. nih.govnih.gov
The mechanism of action at the cellular level mirrors that in vascular tissue. The binding of desglymidodrine to urethral alpha-1A receptors activates the phospholipase C pathway, leading to increased intracellular calcium and subsequent smooth muscle contraction. baus.org.uk This stimulation of alpha-adrenergic receptors in the bladder and ureter is what increases the sphincter muscle tone. mpa.segeneesmiddeleninformatiebank.nl The effects can be counteracted in experimental settings by the administration of alpha-sympatholytic drugs such as phentolamine. hpra.ie
Table 2: Alpha-1 Adrenergic Receptor Subtype Distribution and Function in the Lower Urinary Tract This table compiles information from various review sources on human tissue.
| Receptor Subtype | Location | Primary Function | Effect of Desglymidodrine |
|---|---|---|---|
| Alpha-1A | Urethra, Bladder Neck, Prostate | Smooth muscle contraction, ↑ Urethral resistance | Agonist activity leads to contraction |
| Alpha-1B | Blood Vessels, Spleen, Kidney | Vascular smooth muscle contraction | Agonist activity leads to contraction |
| Alpha-1D | Bladder, Spinal Cord, Aorta | Involved in bladder function and vascular tone | Agonist activity leads to contraction |
Metabolism and Biotransformation Pathways of Midodrine 1+
Enzymatic Hydrolysis (Deglycination) of Midodrine(1+) to Desglymidodrine (B1670291)
The initial and essential step in the bioactivation of midodrine (B238276) is the enzymatic cleavage of its glycine (B1666218) moiety, a process known as deglycination, to form the active metabolite, desglymidodrine. ncats.ionih.govcaymanchem.com This hydrolysis reaction is not confined to a single organ but appears to occur in various tissues throughout the body. nih.govdrugbank.comhres.ca
Role of Systemic Enzymes (e.g., Peptidases)
The conversion of midodrine to desglymidodrine is facilitated by systemic enzymes. drugsporphyria.net While the specific peptidases have not been fully elucidated, the widespread nature of this biotransformation suggests the involvement of ubiquitous enzymes capable of hydrolyzing the amide bond linking glycine to the core molecule. nih.govderangedphysiology.com This systemic deglycination ensures the efficient generation of the active compound following administration.
Contribution of Hepatic Metabolism
The liver plays a significant role in the metabolism of midodrine. nih.govpatsnap.comnih.gov Although deglycination occurs in multiple tissues, the liver is a key site for this conversion. drugbank.comhres.ca Hepatic enzymes contribute to the formation of desglymidodrine, and the liver is also involved in the subsequent metabolism of this active metabolite. nih.govnih.govdrugs.com
Oxidative Metabolism of Desglymidodrine
Following its formation, desglymidodrine undergoes further metabolism, primarily through oxidative pathways. This phase of biotransformation is crucial for the eventual elimination of the compound from the body.
Role of Cytochrome P450 Isoforms (CYP2D6, CYP1A2, CYP2C19)
The oxidative metabolism of desglymidodrine is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Specific isoforms, namely CYP2D6, CYP1A2, and to a lesser extent, CYP2C19, have been identified as the key catalysts in this process. drugsporphyria.netnih.gov In vitro studies using human liver microsomes have demonstrated that these CYP isoforms exhibit significant catalytic activity towards desglymidodrine. nih.govebi.ac.uk
Research findings indicate that CYP2D6 possesses the highest catalytic activity for the metabolism of desglymidodrine. nih.govebi.ac.uk Inhibition studies have further solidified the role of these enzymes. For instance, quinidine (B1679956), a selective inhibitor of CYP2D6, has been shown to inhibit the O-demethylation of desglymidodrine in pooled human microsomes by as much as 86%. nih.govebi.ac.uk Similarly, treatment with an antibody against CYP2D6 inhibited the formation of a key metabolite by approximately 75% in pooled microsomes. nih.govebi.ac.uk
While CYP2D6 is the primary enzyme, CYP1A2 also contributes to the metabolism, particularly in individuals who may have lower CYP2D6 activity. nih.govebi.ac.uk In microsomes from poor metabolizers (PM) where CYP2D6 activity is negligible, the O-demethylase activity of desglymidodrine was maintained at about 25% of that in pooled microsomes, with furafylline (B147604) (a selective CYP1A2 inhibitor) inhibiting this formation by 57%. nih.gov An antibody against CYP1A2 also suppressed the metabolic activity by 40 to 50% in these PM microsomes. nih.govebi.ac.uk The involvement of CYP2C19 appears to be minor in comparison to CYP2D6 and CYP1A2. drugsporphyria.net
5'-O-Demethylation Pathways of Desglymidodrine
A major oxidative metabolic pathway for desglymidodrine is 5'-O-demethylation. nih.govebi.ac.uk This reaction involves the removal of a methyl group from one of the methoxy (B1213986) groups on the phenyl ring of the molecule. The cytochrome P450 isoforms, particularly CYP2D6 and CYP1A2, are responsible for catalyzing this 5'-O-demethylation. nih.govebi.ac.uk The resulting metabolites are more polar and can be more readily excreted from the body.
In Vitro Models for Biotransformation Studies
In vitro models are invaluable tools for elucidating the metabolic pathways of drugs like midodrine. Human liver microsomes are a standard model used to study the hepatic metabolism and identify the specific enzymes involved, such as the cytochrome P450 isoforms. drugsporphyria.netnih.govebi.ac.uk These subcellular fractions contain a high concentration of drug-metabolizing enzymes.
Table of Research Findings on Desglymidodrine Metabolism
| Enzyme/Model | Key Finding | Reference |
| CYP2D6 | Exhibits the highest catalytic activity for 5'-O-demethylation of desglymidodrine. | nih.govebi.ac.uk |
| Inhibition by quinidine reduced O-demethylation by 86% in pooled human liver microsomes. | nih.govebi.ac.uk | |
| Antibody against CYP2D6 inhibited metabolite formation by ~75% in pooled microsomes. | nih.govebi.ac.uk | |
| CYP1A2 | Contributes to desglymidodrine metabolism, especially in CYP2D6 poor metabolizers. | nih.govebi.ac.uk |
| Inhibition by furafylline reduced metabolite formation by 57% in PM microsomes. | nih.gov | |
| Antibody against CYP1A2 suppressed activity by 40-50% in PM microsomes. | nih.govebi.ac.uk | |
| CYP2C19 | Plays a minor role in the metabolism of desglymidodrine. | drugsporphyria.net |
| Fungal Biotransformation | Botrytis cinerea 2100 converted 42.2% of midodrine to desglymidodrine under shaken conditions. | researchgate.net |
| Phomopsis sp. demonstrated stereoselective biotransformation of midodrine enantiomers. | nih.gov |
Fungal Biotransformation of Midodrine(1+) (e.g., Botrytis cinerea, Papulaspora immersa)
The biotransformation of the prodrug Midodrine into its pharmacologically active metabolite, desglymidodrine (DMAE), is not limited to mammalian systems; it can also be achieved by certain fungi. oup.com This process primarily involves an amide hydrolysis reaction. researchgate.net Research has demonstrated the capability of fungal species such as Papulaspora immersa and Botrytis cinerea to facilitate this conversion. oup.com
Studies have been conducted to evaluate the efficiency of this fungal biotransformation under different laboratory conditions—specifically, static and shaken cultures. ebi.ac.uk The findings indicate that shaken culture conditions generally lead to a more efficient conversion of Midodrine to desglymidodrine for all tested fungi. ebi.ac.ukresearchgate.net
The fungal strain Botrytis cinerea 2100, in particular, has shown significant efficacy. bvsalud.org Under shaken conditions, Botrytis cinerea 2100 was able to convert 42.2% of the initial Midodrine into desglymidodrine. ebi.ac.ukebi.ac.uknih.gov Another strain, B. cinerea UCA 992, also demonstrated this capability, with maximal formation of desglymidodrine reaching 11.5% in static cultures and 29.2% in shaken cultures. oup.com The fungus Papulaspora immersa Hotson SS13 is another species capable of metabolizing Midodrine. oup.comebi.ac.uk One investigation found that this fungus biotransformed 21.3% of (+)-midodrine into (+)-DMAE. usp.br Further research using Botrytis cinerea 2100 under static conditions has also led to the isolation of a deaminated derivative of Midodrine, in addition to desglymidodrine. usp.br
The ability of these fungi to produce desglymidodrine offers a potential method for obtaining this active metabolite for further pharmacological, toxicological, and analytical studies. oup.com
Table 1: Fungal Biotransformation of Midodrine to Desglymidodrine (DMAE)
| Fungal Strain | Culture Condition | Conversion Rate (%) |
| Botrytis cinerea 2100 | Shaken | 42.2% ebi.ac.ukresearchgate.netebi.ac.uk |
| Botrytis cinerea UCA 992 | Shaken | 29.2% oup.com |
| Botrytis cinerea UCA 992 | Static | 11.5% oup.com |
| Papulaspora immersa SS13 | Shaken | 21.3% (of (+)-midodrine) usp.br |
Metabolite Excretion Pathways
The elimination of Midodrine and its primary active metabolite, desglymidodrine, occurs almost entirely through renal excretion. hres.cahres.canih.gov Thorough metabolic studies indicate that the deglycination of Midodrine to desglymidodrine happens in various tissues, with both compounds being partly metabolized by the liver. hres.cahres.canih.gov
Within a 24-hour period, approximately 90-91% of an administered dose is excreted in the urine. hres.cahres.catga.gov.aumedsafe.govt.nz The excreted urinary material consists of unchanged Midodrine, desglymidodrine, and their degradation products, which may be in conjugated or non-conjugated forms. tga.gov.aucbg-meb.nl Faecal elimination of the compounds is considered insignificant. medsafe.govt.nz
The composition of the excreted substances in urine is approximately:
Desglymidodrine: 40% to 60% hres.cahres.camedsafe.govt.nz
Unchanged Midodrine: 2% to 8% hres.cahres.catga.gov.aucbg-meb.nl
Other Degradation Products: 55% (as conjugated or non-conjugated forms) tga.gov.aucbg-meb.nl
The renal clearance of desglymidodrine is notably efficient, estimated at around 385 mL/minute. hres.cahres.canih.gov This high clearance rate is largely attributed to active renal secretion, which accounts for about 80% of its elimination. hres.cahres.canih.gov
Table 2: Urinary Excretion Profile of Midodrine and its Metabolites within 24 Hours
| Compound | Percentage of Dose in Urine |
| Desglymidodrine | 40% - 60% hres.cahres.camedsafe.govt.nz |
| Unchanged Midodrine | 2% - 8% hres.cahres.catga.gov.aucbg-meb.nl |
| Other Metabolites/Degradation Products | ~55% tga.gov.aucbg-meb.nl |
| Total Urinary Excretion | >90% tga.gov.aumedsafe.govt.nz |
Synthetic Chemistry and Analog Development of Midodrine 1+
Established Synthetic Routes for Midodrine(1+)
Several synthetic pathways for midodrine (B238276) hydrochloride have been developed, often centering around the key intermediate, 1-(2,5-dimethoxyphenyl)-2-aminoethanol. These routes aim to be economically viable and avoid problematic reagents.
A common and established method for synthesizing midodrine hydrochloride begins with the key intermediate, 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride. googleapis.comepo.orggoogle.comjustia.com One pathway involves the acylation of 1,4-dimethoxybenzene (B90301) with chloroacetyl chloride to produce a chloroketone. wikipedia.org This is followed by the conversion of the halogen to an amine and the reduction of the ketone to an alcohol using sodium borohydride (B1222165). wikipedia.orgquickcompany.in The resulting amino alcohol is then acylated with chloroacetyl chloride. wikipedia.org The final steps involve displacing the halogen with an azide (B81097) group, followed by catalytic reduction to yield midodrine. wikipedia.org
An alternative approach avoids the use of the highly hydrophilic intermediate 2-amino-1-(2',5'-dimethoxyphenyl)-ethanol, which can pose significant extraction challenges from aqueous reaction mixtures. quickcompany.in This process involves reacting 2-amino-1-(2,5-dimethoxyphenyl)-ethanone hydrochloride with N-(tert-butoxycarbonyl)glycine (N-BOC-glycine) in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI). quickcompany.in This reaction yields tertiary-butyl-N-({[2-(2,5-dimethoxyphenyl)-2-ketoethyl]-carbamoyl} methyl) carbamate. quickcompany.in Subsequent reduction with sodium borohydride and treatment with hydrochloric acid affords midodrine hydrochloride. quickcompany.in
Another variation of this synthetic route focuses on improving safety by avoiding the use of sodium azide, which is toxic and potentially explosive. googleapis.comgoogle.com In this process, 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride is reacted with chloroacetyl chloride to form 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-acetamide. googleapis.comepo.orggoogle.com This intermediate is then reacted with a safer amine, such as dibenzylamine, to displace the chloride. googleapis.comepo.org The resulting product is then subjected to hydrogenolysis to yield midodrine base, which is subsequently converted to the hydrochloride salt. googleapis.comepo.orggoogle.com
Table 1: Key Intermediates in the Synthesis of Midodrine(1+)
| Compound Name | Role in Synthesis | Reference |
| 1-(2,5-Dimethoxyphenyl)-2-aminoethanol | Key intermediate in several synthetic routes for midodrine. | googleapis.comquickcompany.in |
| 2-Chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-acetamide | Intermediate formed by the reaction of 1-(2,5-dimethoxyphenyl)-2-aminoethanol with chloroacetyl chloride. | googleapis.comepo.orggoogle.com |
| 1-(2',5'-Dimethoxyphenyl)-2-azidoethanone | A novel ketoazide intermediate used in an alternative synthetic route for midodrine HCl. | google.com |
The core of many midodrine syntheses involves amidation followed by a displacement reaction. After the formation of an amino alcohol intermediate, it is typically acylated. wikipedia.org For instance, reacting 1-(2,5-dimethoxyphenyl)-2-aminoethanol with chloroacetyl chloride results in the formation of an amide, 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-acetamide. googleapis.comepo.orggoogle.com
The subsequent step involves the displacement of the halogen. A traditional method utilizes sodium azide to displace the chloride, forming an azido (B1232118) intermediate, which is then reduced to the final glycinamide (B1583983) structure of midodrine. google.comwikipedia.org However, due to the hazards associated with azides, alternative, safer displacement reagents have been sought. googleapis.comgoogle.com One such alternative is the use of a bis(substituted) diaryl amine, like dibenzylamine. googleapis.comepo.org The dibenzylamino group is introduced via displacement of the chloro group and is later removed through hydrogenolysis to yield the midodrine base. googleapis.comepo.orggoogle.com This method provides a safer process for the preparation of midodrine hydrochloride. googleapis.comgoogle.com
Synthesis from 1-(2,5-Dimethoxyphenyl)-2-aminoethanol Hydrochloride
Synthesis of Desglymidodrine (B1670291) from Midodrine(1+)
Desglymidodrine is the active metabolite of midodrine, and its synthesis from the parent prodrug is of significant interest for research and as a reference standard. nih.govresearchgate.netresearchgate.net
A straightforward and reported method for the synthesis of desglymidodrine from midodrine involves conventional amide hydrolysis under basic conditions. researchgate.netresearchgate.net In this process, midodrine hydrochloride is refluxed in a solution of sodium hydroxide (B78521). researchgate.net The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide linkage in midodrine. researchgate.net This leads to the formation of a tetrahedral intermediate which subsequently breaks down, cleaving the amide bond to yield desglymidodrine and a glycine (B1666218) anion. researchgate.net The completion of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). researchgate.net The resulting desglymidodrine can be isolated as white crystals upon the addition of sodium hydroxide and further purified by recrystallization. researchgate.net This method has been described as simple, cost-effective, and time-efficient. researchgate.netresearchgate.net
Investigation of Midodrine(1+) Derivatives and Prodrug Strategies
The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a drug. tandfonline.com Midodrine itself is a prodrug of desglymidodrine, designed to enhance oral bioavailability. tandfonline.comresearchgate.netresearchgate.net
The success of midodrine as a glycine prodrug has spurred investigations into other amino acid and dipeptide ester prodrugs to further optimize its properties. tandfonline.comresearchgate.net Midodrine's high oral bioavailability of 93%, compared to 50% for its active metabolite desglymidodrine, is attributed to its transport by the intestinal proton-coupled peptide transporter 1 (PEPT1). tandfonline.comresearchgate.netuzh.ch This has led to the exploration of other amino acid derivatives of desglymidodrine as potential PEPT1 substrates. researchgate.net
Research has shown that various amino acid derivatives of desglymidodrine can be transported by PEPT1, with the efficiency of transport being dependent on the specific amino acid used. researchgate.net Studies have also investigated dipeptide and tripeptide prodrugs of other parent compounds for their potential as PEPT1 substrates, suggesting a broad applicability of this strategy. researchgate.net The goal of creating such prodrugs is to enhance absorption and bioavailability, leveraging the body's natural transport mechanisms. tandfonline.comresearchgate.net
Peptide Transporter 1 (PEPT1)-Mediated Transport and Absorption Kinetics
The oral absorption of Midodrine(1+) is significantly influenced by its interaction with the intestinal H+-coupled peptide transporter 1 (PEPT1), a member of the solute carrier family (SLC15A1). capes.gov.brnih.gov This carrier-mediated transport is a key factor in the high oral bioavailability of Midodrine(1+). niph.go.jpnih.gov Research has demonstrated that Midodrine(1+), a prodrug, is a substrate for PEPT1, whereas its active metabolite, 1-(2',5'-dimethoxyphenyl)-2-aminoethanol (DMAE), is not. niph.go.jpnih.gov This targeted transport mechanism enhances the absorption of the prodrug from the gastrointestinal tract. nih.govresearchgate.net
Studies utilizing various experimental models, including PEPT1-expressing oocytes and human intestinal Caco-2 cells, have elucidated the transport characteristics of Midodrine(1+). The uptake of Midodrine(1+) in these systems is markedly increased in the presence of PEPT1, confirming its role as a substrate. niph.go.jpnih.gov Furthermore, the absorption process is saturable, a characteristic feature of transporter-mediated kinetics. niph.go.jpnih.gov This indicates that at higher concentrations, the transport system can become saturated, leading to a plateau in the absorption rate. The transport of Midodrine(1+) via PEPT1 is also subject to competitive inhibition by other substrates of the transporter, such as the high-affinity substrate cyclacillin. niph.go.jpnih.gov
The interaction between Midodrine(1+) and PEPT1 is also influenced by pH. As a cationic compound, Midodrine(1+) exhibits extensive uptake at alkaline pH conditions. niph.go.jpnih.gov This pH-dependent profile has been successfully replicated using a 14-state model of the PEPT1 transporter. niph.go.jpnih.gov
The significance of PEPT1-mediated transport is highlighted by the substantial difference in bioavailability between Midodrine(1+) and its active metabolite, DMAE. The carrier-mediated uptake of the prodrug results in a bioavailability of approximately 93%, whereas DMAE alone achieves only about 50% bioavailability. nih.govresearchgate.net This underscores the effectiveness of the glycine promoiety in Midodrine(1+) for targeting PEPT1 and enhancing intestinal absorption. niph.go.jpnih.gov
| Experimental System | Observation | Finding |
| PEPT1-expressing oocytes | Uptake of Midodrine(1+) vs. DMAE | Midodrine(1+) uptake was significantly increased, while DMAE uptake was not, confirming Midodrine(1+) as a PEPT1 substrate. niph.go.jpnih.gov |
| Caco-2 cells | Uptake of Midodrine(1+) | The uptake was found to be saturable. niph.go.jpnih.gov |
| Caco-2 cells | Inhibition of [³H]glycylsarcosine uptake by Midodrine(1+) | Midodrine(1+) inhibited the uptake in a concentration-dependent manner. niph.go.jp |
| Rat intestine | In vivo absorption of Midodrine(1+) | Absorption was rapid and significantly inhibited by the PEPT1 substrate cyclacillin. niph.go.jpnih.gov |
| In silico modeling | pH profile of Midodrine(1+) uptake | A 14-state model of PEPT1 reproduced the observed extensive uptake at alkaline pH. niph.go.jpnih.gov |
| Parameter | Value | Cell Line | Description |
| IC₅₀ | 2.8 ± 0.1 mM | Caco-2 | The concentration of Midodrine(1+) that causes 50% inhibition of [³H]glycylsarcosine uptake by PEPT1. niph.go.jp |
Structure Activity Relationship Sar Studies of Midodrine 1+
Stereochemical Contributions to Pharmacological Activity
Midodrine (B238276) and its active metabolite, desglymidodrine (B1670291), possess a chiral carbon atom in the 2-position of the hydroxyethyl (B10761427) portion of the molecule. nih.govtandfonline.comtga.gov.au This stereocenter means that the compounds exist as a pair of enantiomers, which are non-superimposable mirror images. The spatial arrangement of the atoms around this chiral center is a critical determinant of the molecule's pharmacological activity. Midodrine is typically manufactured and administered as a racemic mixture, containing equal amounts of both enantiomers. tga.gov.aucbg-meb.nlgoogle.com
The alpha-1 (α1) adrenergic agonist activity of desglymidodrine resides almost exclusively in one of its enantiomers. ciplamed.commedicines.org.uknps.org.au In vitro pharmacological testing has demonstrated that the (-)-enantiomer of desglymidodrine is the active form, responsible for the vasoconstrictor effect. nih.govgoogle.comtga.gov.au Conversely, the (+)-enantiomer is considered inactive or contributes almost nothing to the desired pharmacological effect. nih.govtga.gov.auciplamed.commedicines.org.uk This pronounced stereoselectivity highlights the specific three-dimensional structure required for effective binding and activation of the α1-adrenergic receptor. The elimination of the active (-)-enantiomer from the body is also slower than that of the inactive (+)-enantiomer. medicines.org.uk
| Enantiomer of Desglymidodrine | Pharmacological Activity | Contribution to Effect |
| (-)-Desglymidodrine | Active | Almost wholly responsible for α1-adrenergic effects. ciplamed.commedicines.org.uktga.gov.au |
| (+)-Desglymidodrine | Inactive | Contributes almost nothing to the desired effect. nih.govciplamed.commedicines.org.uk |
Given the differential activity of the enantiomers, their separation and analysis are crucial for research and quality control. This separation, known as enantiomeric resolution, is challenging because enantiomers have identical physical properties in an achiral environment. libretexts.org Specialized analytical techniques are employed to resolve the racemic mixtures of midodrine and desglymidodrine.
Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating the enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. Several CSPs have been successfully used for the resolution of midodrine and its metabolite.
Polysaccharide-based CSPs: Columns like Chiralcel OD-H and PAK IG-3, which are based on cellulose (B213188) derivatives, have shown good enantioseparation of midodrine. nih.govtandfonline.comresearchgate.netresearchgate.net The chiral recognition mechanism involves interactions such as hydrogen bonding and steric interactions within the grooves and cavities of the polysaccharide structure. tandfonline.com
Protein-based CSPs: Columns using immobilized proteins, such as alpha(1)-acid glycoprotein (B1211001) (AGP), have also been effective for the enantiomeric resolution of both midodrine and desglymidodrine. nih.govchromtech.net.au
Capillary Electrophoresis (CE): This technique separates molecules based on their electrophoretic mobility in a capillary. For enantiomeric separation, a chiral selector is added to the running electrolyte.
Cyclodextrins: Modified cyclodextrins, such as heptakis (2, 3, 6-tri-O-methyl)-beta-cyclodextrin, have been used as chiral selectors in CE to achieve stereoselective determination of midodrine and desglymidodrine enantiomers. nih.govnih.govebi.ac.ukd-nb.info
| Technique | Chiral Selector/Stationary Phase | Application |
| Chiral HPLC | Chiralcel OD-H, Chiralcel OD-R, PAK IG-3 | Enantioseparation of midodrine. nih.govtandfonline.comresearchgate.netresearchgate.net |
| Chiral HPLC | alpha(1)-Acid Glycoprotein (AGP) | Enantiomeric purity control of desglymidodrine. nih.govchromtech.net.au |
| Capillary Electrophoresis (CE) | Trimethyl-beta-cyclodextrin | Control of midodrine hydrolysis and enantiomeric separation. nih.govnih.govebi.ac.uk |
Activity Profile of (-) and (+) Enantiomers of Desglymidodrine
Molecular Features Governing Alpha-1 Adrenergic Receptor Affinity and Efficacy
Desglymidodrine exerts its pharmacological effect by acting as a direct and selective agonist at peripheral α1-adrenergic receptors located on the smooth muscle of blood vessels. drugbank.comciplamed.comnps.org.autga.gov.au Activation of these G protein-coupled receptors triggers a signaling cascade that leads to vasoconstriction and an increase in blood pressure. droracle.aiwikipedia.org Desglymidodrine shows affinity for α1A, α1B, and α1D adrenergic receptor subtypes. medchemexpress.comcaymanchem.com It has negligible effects on cardiac beta-adrenergic receptors. nih.govdrugbank.comncats.iodroracle.ai
The key molecular features of desglymidodrine responsible for this selective activity include:
The Phenylethanolamine Backbone: This is a common structural motif in many adrenergic agonists. It consists of a phenyl ring attached to an ethanolamine (B43304) side chain.
The 2,5-Dimethoxy Substitution: The two methoxy (B1213986) groups on the phenyl ring are critical for its activity. This substitution pattern differentiates it from endogenous catecholamines like noradrenaline.
The Hydroxyl Group on the Beta-Carbon: The hydroxyl group on the side chain is crucial for binding to the adrenergic receptor. Its specific stereochemical configuration (the (-)-enantiomer) allows for optimal interaction with the receptor's binding site. nih.gov
The Primary Amine Group: The amino group at the end of the side chain is also essential for receptor interaction.
Desglymidodrine's structure results in poor diffusion across the blood-brain barrier, limiting its effects on the central nervous system. drugbank.comncats.iowikipedia.orgnih.gov
| Molecular Feature | Role in Activity | Receptor Selectivity |
| 2,5-Dimethoxyphenyl Group | Essential for receptor binding and activation. | Contributes to α1-selectivity. |
| (-)-β-Hydroxyl Group | Critical for stereospecific binding to the receptor. | Essential for high-potency agonism at α1-receptors. nih.gov |
| Ethanolamine Side Chain | Provides the correct scaffold for interaction with the adrenergic receptor binding pocket. | Common feature in adrenergic agonists. |
Comparative SAR with Other Alpha-Adrenergic Agonists
The structure of desglymidodrine can be compared to other alpha-adrenergic agonists to understand the basis for its specific pharmacological profile.
Noradrenaline (Norepinephrine): Noradrenaline is an endogenous catecholamine that acts as a non-selective agonist at both α1 and α2-adrenergic receptors, as well as β1-receptors. cvpharmacology.commedchemexpress.com In contrast, desglymidodrine is a selective α1-agonist. nih.govdroracle.ai The key structural difference is the substitution on the aromatic ring; noradrenaline has a 3,4-dihydroxy (catechol) ring, while desglymidodrine has a 2,5-dimethoxy substitution. This difference accounts for desglymidodrine's α1-selectivity and lack of significant β-receptor activity. The venoconstrictive effect of desglymidodrine has been reported to be 50-80% of that induced by noradrenaline in vitro. nih.gov
Dimetofrine: Dimetofrine (1-(3,5-dimethoxy-4-hydroxyphenyl)-2-methylaminoethanol) is another α-agonist. Like desglymidodrine, it features methoxy substitutions on the phenyl ring. However, the substitution pattern (3,5-dimethoxy-4-hydroxy) and the N-methyl group on the side chain differ from desglymidodrine's 2,5-dimethoxy substitution and primary amine. These structural variations influence receptor affinity and selectivity.
Ephedrine (B3423809): Ephedrine is a sympathomimetic amine that acts both directly on adrenergic receptors and indirectly by promoting the release of noradrenaline. It is less potent and less selective than desglymidodrine. Structurally, ephedrine lacks any substitutions on the phenyl ring and possesses a methyl group on the alpha-carbon of the side chain, in addition to the N-methyl group. These features contribute to its mixed mechanism of action and broader receptor activity profile, including significant central nervous system effects.
| Compound | Phenyl Ring Substitution | Side Chain | Receptor Selectivity | Mechanism of Action |
| Desglymidodrine | 2,5-Dimethoxy | β-hydroxy, primary amine | Selective α1-agonist nih.govdroracle.ai | Direct agonist ciplamed.com |
| Noradrenaline | 3,4-Dihydroxy (Catechol) | β-hydroxy, primary amine | Non-selective α and β1 agonist cvpharmacology.com | Direct agonist |
| Dimetofrine | 3,5-Dimethoxy-4-hydroxy | β-hydroxy, N-methyl | α-agonist | Direct agonist |
| Ephedrine | Unsubstituted | α-methyl, β-hydroxy, N-methyl | Non-selective α and β agonist | Direct and Indirect (NE release) |
Advanced Analytical Methodologies for Midodrine 1+ and Its Metabolites
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of Midodrine (B238276) and its metabolites from complex mixtures like biological fluids and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC), High-Performance Thin Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely employed technique for the simultaneous determination of Midodrine and its active metabolite, Desglymidodrine (B1670291). nih.gov Various HPLC methods have been developed, often utilizing a reversed-phase column and UV or fluorescence detection.
One method involved a column-switching HPLC system for the direct injection of serum or plasma. nih.gov This technique used an RP18 pre-column for on-line liquid-solid extraction and analyte enrichment, followed by separation on an analytical RP18 column. nih.gov Fluorescence detection was used, achieving detection limits of 0.8 ng/mL in plasma, which was sufficient for pharmacokinetic studies. nih.gov The assay demonstrated linearity in the range of 1 to 15 ng/mL with a recovery rate exceeding 95%. nih.gov
Another HPLC method was developed for analyzing Midodrine and Desglymidodrine in fungal culture medium. nih.govoup.com This method utilized a Lichrospher 100 RP18 column with a mobile phase of acetonitrile (B52724) and formic acid solution, and UV detection at 290 nm. nih.govoup.com The sample preparation involved liquid-liquid extraction. nih.govoup.com This method showed linearity over a concentration range of 0.4-40.0 µg/mL for both Midodrine and Desglymidodrine. nih.govoup.com
A stability-indicating RP-HPLC method was developed for the estimation of Midodrine hydrochloride in bulk and tablet forms. innovareacademics.in This method used a C18 column with a mobile phase of triethylamine (B128534) buffer and acetonitrile, and UV detection at 289 nm. innovareacademics.in The method was found to be linear in the concentration range of 19.98-99.9 µg/mL. innovareacademics.in Forced degradation studies showed that the drug was stable in acidic conditions but degraded in basic, oxidative, and hydrolytic conditions. innovareacademics.in
Interactive Data Table: HPLC Methods for Midodrine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Serum/Plasma nih.gov | Culture Medium nih.govoup.com | Bulk/Tablets innovareacademics.in |
| Column | RP18 nih.gov | Lichrospher 100 RP18 nih.govoup.com | C18 innovareacademics.in |
| Mobile Phase | Step gradient elution nih.gov | Acetonitrile:Formic Acid (60:40, v/v) nih.govoup.com | Triethylamine buffer:Acetonitrile (38:62, v/v) innovareacademics.in |
| Detection | Fluorescence (Ex: 290 nm, Em: 322 nm) nih.gov | UV (290 nm) nih.govoup.com | UV (289 nm) innovareacademics.in |
| Linearity Range | 1-15 ng/mL nih.gov | 0.4-40.0 µg/mL nih.govoup.com | 19.98-99.9 µg/mL innovareacademics.in |
| Recovery | >95% nih.gov | Not specified | Not specified |
| LOD | 0.8 ng/mL nih.gov | Not specified | Not specified |
High-Performance Thin Layer Chromatography (HPTLC)
HPTLC offers a rapid and efficient method for the analysis of Midodrine in pharmaceutical dosage forms. ijprajournal.comamazonaws.com These methods typically involve separation on precoated silica (B1680970) gel plates with a suitable mobile phase and densitometric analysis at a specific wavelength. ijprajournal.comamazonaws.com
A stability-indicating HPTLC method was developed for the estimation of Midodrine HCl in tablets. ijprajournal.com The separation was achieved on precoated silica gel 60F-254 plates with a mobile phase of methanol (B129727) and ethyl acetate (B1210297) (7:3 v/v). ijprajournal.com Densitometric analysis was performed at 280 nm. ijprajournal.com The method demonstrated linearity in the range of 200-1000 ng/band. ijprajournal.com The limit of detection (LOD) and limit of quantification (LOQ) were found to be 5.88 ng/band and 17.2 ng/band, respectively. ijprajournal.com
Another HPTLC method used a mobile phase of n-butanol, methanol, and water (6:2:2 v/v/v) for the separation on silica gel 60F254 plates, with UV detection at 290 nm. ejpmr.com This method showed a linear range of 400-1200 ng/band. ejpmr.com
Interactive Data Table: HPTLC Methods for Midodrine Analysis
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica gel 60F-254 ijprajournal.com | Silica gel 60F254 ejpmr.com |
| Mobile Phase | Methanol:Ethyl acetate (7:3 v/v) ijprajournal.com | n-Butanol:Methanol:Water (6:2:2 v/v/v) ejpmr.com |
| Detection Wavelength | 280 nm ijprajournal.com | 290 nm ejpmr.com |
| Linearity Range | 200-1000 ng/band ijprajournal.com | 400-1200 ng/band ejpmr.com |
| LOD | 5.88 ng/band ijprajournal.com | Not specified |
| LOQ | 17.2 ng/band ijprajournal.com | Not specified |
| Rf Value | Not specified | 0.30 ± 0.02 ejpmr.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the simultaneous quantification of Midodrine and its active metabolite, Desglymidodrine, in biological matrices such as human plasma. benthamscience.comnih.gov These methods offer short analysis times and high throughput. nih.gov
One LC-MS/MS method for the determination of Midodrine and Desglymidodrine in human plasma utilized a simple protein precipitation method for sample preparation. benthamscience.com The chromatographic separation was performed on a Jones C18 column with an isocratic mobile phase of 10mM ammonium (B1175870) formate (B1220265) (pH 4.0) and methanol (30:70, v/v). benthamscience.com Mass spectrometric detection was carried out using positive electrospray ionization in multiple reaction monitoring (MRM) mode. benthamscience.com The method was validated over a linear concentration range of 0.3-110 ng/mL for both analytes. benthamscience.com
Another ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous determination of Midodrine and Desglymidodrine in human plasma using a solid-phase extraction technique for sample preparation. nih.gov Separation was achieved on a Waters Acquity UPLC BEH C18 column with a mobile phase of acetonitrile and 4.0 mM ammonium formate (pH 2.5). nih.gov The calibration plots were linear over the concentration range of 0.050-50.0 ng/mL. nih.gov
A further LC-MS/MS assay was developed and validated for investigating the pharmacokinetics of Midodrine and Desglymidodrine in patients with liver cirrhosis and ascites. nih.gov Sample preparation was done by liquid-liquid extraction. nih.gov HPLC separation was carried out on an RP C18 column with an isocratic mobile phase of methanol and 0.2% formic acid (70:30, v/v). nih.gov The analysis was completed within 1.0 minute over a concentration range of 0.50-40.00 ng/mL for both the prodrug and its active metabolite. nih.gov
Interactive Data Table: LC-MS/MS Methods for Midodrine and Desglymidodrine Analysis
| Parameter | Method 1 | Method 2 (UPLC-MS/MS) | Method 3 |
| Matrix | Human Plasma benthamscience.com | Human Plasma nih.gov | Plasma of ascitic patients nih.gov |
| Sample Preparation | Protein Precipitation benthamscience.com | Solid Phase Extraction nih.gov | Liquid-Liquid Extraction nih.gov |
| Column | Jones C18 benthamscience.com | Waters Acquity UPLC BEH C18 nih.gov | RP C18 nih.gov |
| Mobile Phase | 10mM Ammonium Formate (pH 4.0):Methanol (30:70, v/v) benthamscience.com | Acetonitrile:4.0mM Ammonium Formate, pH 2.5 (90:10, v/v) nih.gov | Methanol:0.2% Formic Acid (70:30, v/v) nih.gov |
| Linearity Range (Midodrine) | 0.3-110 ng/mL benthamscience.com | 0.050-50.0 ng/mL nih.gov | 0.50-40.00 ng/mL nih.gov |
| Linearity Range (Desglymidodrine) | 0.3-110 ng/mL benthamscience.com | 0.050-50.0 ng/mL nih.gov | 0.50-40.00 ng/mL nih.gov |
| Analysis Time | Not specified | Not specified | 1.0 min nih.gov |
Spectroscopic Approaches
Spectroscopic methods provide alternative analytical tools for the quantification of Midodrine, particularly in pharmaceutical formulations. These techniques are often simple, rapid, and cost-effective.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry has been used for the estimation of Midodrine hydrochloride in bulk and tablet formulations. austinpublishinggroup.com These methods are based on measuring the absorbance of the drug at its wavelength of maximum absorption (λmax). austinpublishinggroup.com
One study developed and validated two UV-spectrophotometric methods: a zero-order area under the curve (AUC) method and a first-order derivative AUC method. austinpublishinggroup.com For the zero-order method, the AUC was recorded between 278.00 and 299.00 nm, while for the first-order method, the AUC was recorded between 228.00 and 237.50 nm. austinpublishinggroup.com Both methods demonstrated linearity in the concentration range of 12-84 μg/mL. austinpublishinggroup.com Another simple UV spectrophotometric method determined the λmax of Midodrine hydrochloride at 289 nm. innovareacademics.in
A method based on the formation of a colored complex with ninhydrin, measured at 410 nm, showed linearity in the range of 10-40 μg/ml. researchgate.net Another method involved the formation of an ion-pair complex with alizarin (B75676) red S, with the resulting complex measured at 287 nm. researchgate.net
Interactive Data Table: UV-Vis Spectrophotometric Methods for Midodrine Analysis
| Method | Principle | λmax / Wavelength Range | Linearity Range | Reference |
| Zero-Order AUC | Area under Curve | 278.00 - 299.00 nm | 12-84 µg/mL | austinpublishinggroup.com |
| First-Order Derivative AUC | Area under Curve of first derivative | 228.00 - 237.50 nm | 12-84 µg/mL | austinpublishinggroup.com |
| Direct UV | Absorbance at λmax | 289 nm | Not specified | innovareacademics.in |
| Colorimetric (Ninhydrin) | Formation of colored chromogen | 410 nm | 10-40 µg/mL | researchgate.net |
| Ion-Pair Complex (Alizarin Red S) | Formation of ion-pair complex | 287 nm | Not specified | researchgate.net |
Spectrofluorimetric Techniques
Spectrofluorimetry offers highly sensitive methods for the determination of Midodrine hydrochloride. These techniques often involve derivatization of the primary amine group of Midodrine to form a highly fluorescent product.
One method is based on the reaction of Midodrine with dansyl chloride in a borate (B1201080) buffer (pH 8.2) to yield a fluorescent product measured at an emission wavelength of 532 nm after excitation at 339 nm. rsc.orgrsc.org This method showed a linearity range of 0.1 to 3.0 μg/mL, with LOD and LOQ values of 29 and 88 ng/mL, respectively. rsc.org
Another spectrofluorimetric method involves the condensation reaction of Midodrine with ortho-phthalaldehyde in the presence of 2-mercapto-ethanol at pH 9.0. nih.gov The resulting fluorescent product is measured at an emission wavelength of 451 nm after excitation at 334 nm. nih.gov This method was linear over a concentration range of 0.1 to 1.5 µg/mL, with LOD and LOQ of 31 and 94 ng/mL, respectively. nih.gov
A third approach uses fluorescamine (B152294) as a derivatizing agent in a borate buffer at pH 7.8, producing a fluorescent product measured at 462 nm after excitation at 388 nm. nih.gov This method demonstrated a linear range of 0.2-3.0 μg/mL, with LOD and LOQ values of 0.06 and 0.19 μg/mL, respectively. nih.gov
A more recent method utilized NBD-Cl as a fluorogenic agent in a borate buffer system (pH 8.5). nih.gov The resulting benzofurazan (B1196253) derivative was measured at an emission wavelength of 537 nm after excitation at 462 nm, with a linear range of 30-600 ng/mL. nih.gov The LOD and LOQ for this method were 8.9 ng/mL and 26.98 ng/mL, respectively. nih.gov
Interactive Data Table: Spectrofluorimetric Methods for Midodrine Analysis
| Derivatizing Agent | pH | Excitation λ (nm) | Emission λ (nm) | Linearity Range | LOD | LOQ | Reference |
| Dansyl Chloride | 8.2 | 339 | 532 | 0.1-3.0 µg/mL | 29 ng/mL | 88 ng/mL | rsc.orgrsc.org |
| Ortho-phthalaldehyde | 9.0 | 334 | 451 | 0.1-1.5 µg/mL | 31 ng/mL | 94 ng/mL | nih.gov |
| Fluorescamine | 7.8 | 388 | 462 | 0.2-3.0 µg/mL | 0.06 µg/mL | 0.19 µg/mL | nih.gov |
| NBD-Cl | 8.5 | 462 | 537 | 30-600 ng/mL | 8.9 ng/mL | 26.98 ng/mL | nih.gov |
Stability-Indicating Analytical Methods (SIAMs) for Midodrine(1+)
Stability-indicating analytical methods (SIAMs) are crucial for determining the intrinsic stability of a drug substance and for separating it from its potential degradation products. Several such methods have been developed for Midodrine(1+) in compliance with International Council for Harmonisation (ICH) guidelines. researchgate.netwjpps.com These methods involve subjecting the drug to various stress conditions, such as acid and alkali hydrolysis, oxidation, heat, and photolysis, to induce degradation. ijprajournal.comnih.gov
High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. One reverse-phase (RP-HPLC) method uses a C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile, detecting the compound at 290 nm. wjpps.com This method found that midodrine degraded under acidic, basic, oxidative, and thermal conditions but remained stable under photolytic stress. wjpps.com Another RP-HPLC study reported a retention time of 3.56 minutes for midodrine hydrochloride. researchgate.net Forced degradation studies in this case showed the formation of one degradation product under alkaline conditions and two under oxidative stress, while the drug was stable in acidic conditions. innovareacademics.in
High-Performance Thin-Layer Chromatography (HPTLC) has also been established as a simple, accurate, and precise SIAM for midodrine. ijprajournal.com A validated HPTLC method utilized a mobile phase of methanol and ethyl acetate (7:3 v/v) with detection at 280 nm. ijprajournal.com The study revealed significant degradation under alkaline and oxidative conditions, moderate degradation in acidic conditions, and relative stability under thermal and photolytic stress. ijprajournal.com
Spectrofluorimetry offers another sensitive approach. A novel method was developed based on the derivatization of midodrine's primary amine group with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl), which yields a highly fluorescent product. nih.gov This technique was used to study the drug's stability under acid, alkali, oxidative, aqueous, and photolytic stress conditions and to determine the kinetics of degradation. nih.gov
| Method | Key Parameters | Linearity Range | LOD | LOQ | Findings on Degradation | Reference |
|---|---|---|---|---|---|---|
| RP-HPLC | Inertsil ODS 3V C18 column; Mobile Phase A: pH-4.0 phosphate buffer with TEA, B: Acetonitrile; Detection: 290 nm | 124.8-374.6 μg/mL | Not Specified | Not Specified | Degraded in acidic, basic, oxidative, and thermal conditions; stable in photolytic conditions. | wjpps.com |
| RP-HPLC | Retention Time: 3.56 min | Not Specified | Calculated | Calculated | Stable in acid; one degradation product in alkali (0.1 N NaOH, 80°C, 2h); two degradation products with 30% H₂O₂. | researchgate.netinnovareacademics.in |
| HPTLC | Mobile Phase: Methanol:Ethyl acetate (7:3 % v/v); Detection: 280 nm | 200-1000 ng/band | 5.88 ng/band | 17.2 ng/band | Significant degradation in alkaline and oxidative conditions; moderate in acidic; stable in thermal and photolytic conditions. | ijprajournal.com |
| Spectrofluorimetry | Derivatization with NBD-Cl; λex = 462 nm, λem = 537 nm | 30-600 ng/mL | 8.9 ng/mL | 26.98 ng/mL | Method applied to assess stress-induced degradation under acid, alkali, oxidation, aqueous, and photolytic conditions. | nih.gov |
Quantification in Complex Research Matrices (e.g., Culture Media)
Analyzing drugs and their metabolites in complex matrices like cell culture media is essential for in vitro research, such as biotransformation studies. Methodologies must be robust enough to separate and quantify the analytes from numerous matrix components.
An HPLC method was developed for the simultaneous determination of midodrine and its active metabolite, desglymidodrine, in Czapek-Dox culture medium, a matrix used for fungal biotransformation studies. nih.gov The method involved a liquid-liquid extraction sample preparation step using ethyl acetate. nih.gov Chromatographic separation was achieved on a Lichrospher 100 RP18 column with UV detection at 290 nm. nih.gov This validated method was successfully used to evaluate the efficiency of midodrine's conversion to desglymidodrine by different fungi under various culture conditions. nih.gov
For stereoselective analysis, a capillary electrophoresis (CE) method was established to determine the enantiomers of both midodrine and desglymidodrine in Czapek culture medium. nih.gov This technique is critical because the biological activity of chiral drugs can reside in one specific enantiomer. The method used a running electrolyte containing a chiral selector, heptakis (2, 3, 6-tri-O-methyl)-beta-CD, and UV detection at 200 nm. nih.gov It was successfully applied to a study that showed a fungus, Phomopsis sp., preferentially biotransformed the (+)-enantiomer of midodrine over the (-)-enantiomer. nih.gov
Additionally, a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been validated for the quantification of midodrine and desglymidodrine in human plasma. benthamscience.com While plasma is a different matrix, the techniques for sample cleanup (protein precipitation) and analysis are relevant for other complex biological fluids. benthamscience.com This method demonstrated a wide linear range and high recovery for both compounds. benthamscience.com
| Method | Matrix | Analytes | Linear Range (per analyte) | Key Features | Reference |
|---|---|---|---|---|---|
| HPLC-UV | Czapek-Dox Culture Medium | Midodrine, Desglymidodrine | 0.4-40.0 µg/mL | Liquid-liquid extraction with ethyl acetate; used for fungal biotransformation studies. | nih.gov |
| Capillary Electrophoresis (CE) | Czapek Culture Medium | Enantiomers of Midodrine and Desglymidodrine | 0.1-12 µg/mL | Stereoselective separation using a chiral selector; applied to stereoselective biotransformation study. | nih.gov |
| LC-MS/MS | Human Plasma | Midodrine, Desglymidodrine | 0.3-110 ng/mL | Protein precipitation for sample prep; high sensitivity and recovery (99 ± 0.12%). | benthamscience.com |
Computational and Theoretical Studies of Midodrine 1+
Density Functional Theory (DFT) Analysis
DFT has proven to be a powerful tool for investigating the molecular structure and vibrational spectra of Midodrine (B238276). researchgate.netresearchgate.net By using basis sets such as 6-311++G(d,p), researchers have been able to obtain the optimized geometry, complete vibrational frequencies, and atomic charges of the molecule. researchgate.netnih.gov
Quantum Reactivity Parameters
Quantum reactivity parameters derived from DFT calculations offer insights into the chemical reactivity and stability of Midodrine(1+). These parameters are crucial for understanding the molecule's interaction with biological targets and other chemical species. Key parameters that have been calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy gap between HOMO and LUMO is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule can be easily excited and is more reactive. researchgate.netekb.eg These calculations confirm that charge transfer occurs within the molecule. researchgate.netnih.gov
Additionally, electron density-based local reactivity descriptors like Fukui functions have been calculated to identify the specific sites within the Midodrine molecule that are most susceptible to electrophilic or nucleophilic attack, thus explaining its chemical selectivity. researchgate.netnih.gov The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, has also been analyzed using Natural Bond Orbital (NBO) analysis. nih.gov
A study on a Midodrine-Fe(III) complex utilized DFT calculations to determine quantum reactivity parameters, which helped in describing the reactivity and stability of the synthesized complex. researchgate.netdntb.gov.ua
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. researchgate.net |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; indicates molecular reactivity and stability. researchgate.net |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. juniperpublishers.com |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. juniperpublishers.com |
| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. juniperpublishers.com |
| Hardness (η) | A measure of resistance to deformation or modification. juniperpublishers.com |
| Softness (S) | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. |
| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. juniperpublishers.com |
Frontier Molecular Orbital (FMO) Mapping
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the electronic properties and reactivity of molecules. researchgate.net For Midodrine and its complexes, FMO maps, specifically of the HOMO and LUMO, have been generated to visualize the electron density distribution. researchgate.netdntb.gov.ua The HOMO is typically localized on the electron-donating parts of the molecule, while the LUMO is found on the electron-accepting parts. researchgate.net This mapping helps to confirm findings from quantum reactivity parameter calculations and provides a visual representation of the sites involved in chemical reactions. researchgate.netdntb.gov.ua For instance, in the Midodrine-Fe(III) complex, FMO maps were used to support the understanding of its stability and reactivity. researchgate.netdntb.gov.ua
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. juniperpublishers.com The MEP map provides a color-coded visualization of the electrostatic potential on the molecule's surface. researchgate.netjuniperpublishers.com Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. juniperpublishers.com For Midodrine and its Fe(III) complex, MEP analysis has been employed to identify these active electrophilic and nucleophilic sites, offering insights into its interaction with other molecules. researchgate.netdntb.gov.uainnovareacademics.in
Molecular Docking and Binding Mechanism Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net This method is crucial for understanding the interactions between a ligand, such as Midodrine's active metabolite desglymidodrine (B1670291), and its biological targets.
Ligand-Target Interactions with Adrenergic Receptors
Midodrine is a prodrug that is metabolized into its active form, desglymidodrine. drugbank.comwikipedia.org Desglymidodrine functions as a selective agonist for α1-adrenergic receptors, which are expressed in the vasculature. drugbank.comwikipedia.org Activation of these receptors leads to vasoconstriction and an increase in blood pressure. drugbank.comwikipedia.org Molecular docking studies can be utilized to investigate the binding affinity and interaction modes of desglymidodrine with different subtypes of the α-adrenergic receptor (α1A, α1B, and α1D). drugbank.com These studies help to elucidate the specific amino acid residues in the receptor's binding pocket that interact with the ligand, providing a detailed understanding of the binding mechanism at a molecular level.
Complexation with Metal Ions (e.g., Ag(I), Fe(III))
Midodrine possesses functional groups that can chelate with metal ions, forming metal-ligand complexes. ijbpas.com The formation and stability of these complexes have been investigated both experimentally and computationally.
Spectrophotometric studies have shown that Midodrine hydrochloride can form complexes with Ag(I), Pd(II), and Cd(II) metal ions in a 1:1 stoichiometric ratio. ijbpas.com The stability constants for these complexes were determined, with the order of stability being Pd(II) > Ag(I) > Cd(II). ijbpas.com Another study comparing the complexation of Midodrine hydrochloride and Noradrenaline with Ag(I) found that the Midodrine-Ag(I) complex was more stable. ijlpr.comresearchgate.net
A detailed investigation of a Midodrine-Fe(III) complex combined experimental synthesis and characterization with computational DFT and molecular docking studies. researchgate.netdntb.gov.ua The geometric and electronic behavior of the complex was analyzed using DFT with the B3LYP/6-311G++(d,p) method for the ligand and B3LYP/LANL2DZ for the metal. researchgate.netinnovareacademics.in These calculations provided insights into the molecular orbitals and electrostatic potential of the complex. researchgate.netinnovareacademics.in Molecular docking was also performed to assess the binding efficiency of the complex with protein receptors. researchgate.net
Table 2: Investigated Metal Complexes of Midodrine
| Metal Ion | Method of Study | Key Findings |
| Ag(I) | Spectrophotometry | Forms a 1:1 complex with a stability constant of 5.72. ijbpas.comijlpr.com |
| Pd(II) | Spectrophotometry | Forms a 1:1 complex with a stability constant of 7.17. ijbpas.com |
| Cd(II) | Spectrophotometry | Forms a 1:1 complex with a stability constant of 2.24. ijbpas.com |
| Fe(III) | Synthesis, Spectroscopy, DFT, Molecular Docking | Formation of an octahedral complex was investigated; quantum reactivity, FMO, and MEP analyses were performed. researchgate.netdntb.gov.ua |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.combiorxiv.org This technique allows researchers to observe the conformational flexibility and dynamic behavior of molecules, providing insights that are often inaccessible through experimental methods alone. For a molecule like the Midodrine(1+) cation, which possesses several rotatable bonds, MD simulations can elucidate its preferred three-dimensional structures in a solution, which is crucial for understanding its interaction with biological targets.
The process of an MD simulation involves numerically solving Newton's equations of motion for a system of interacting atoms, yielding a trajectory that describes how the positions and velocities of the particles in the system vary with time. biorxiv.org To study the Midodrine(1+) cation, a simulation would typically be set up by placing the molecule in a box of explicit solvent molecules (e.g., water) to mimic physiological conditions. The interactions between all atoms are defined by a 'force field,' a set of empirical potential energy functions that approximate the quantum mechanical interactions. innovareacademics.in
Research in this area would focus on analyzing the simulation trajectory to understand the conformational landscape of Midodrine(1+). Key aspects of this analysis include:
Conformational Sampling: Identifying the most stable and frequently occurring conformations (rotamers) of the molecule by analyzing the distribution of dihedral angles along its flexible bonds.
Energy Landscapes: Calculating the potential energy of the different conformations to identify low-energy, stable states and the energy barriers between them.
Solvent Effects: Observing how the surrounding water molecules interact with and stabilize the Midodrine(1+) cation, particularly around its charged amine group and polar hydroxyl and methoxy (B1213986) groups.
The data generated from these simulations can be extensive. Key findings are often summarized in tables that highlight the most stable conformers and their geometric parameters. An illustrative example of the type of data that would be generated is presented below.
Table 1: Illustrative Major Conformers of Midodrine(1+) Identified by Molecular Dynamics Simulation
This table represents hypothetical data that would be derived from a molecular dynamics simulation to illustrate the types of findings from such a study. The values depict distinct, low-energy conformational states.
| Conformer ID | Dihedral Angle τ1 (°C-C-O-H) | Dihedral Angle τ2 (°C-N-C-C) | Relative Population (%) | Potential Energy (kcal/mol) |
| A | -65 | 175 | 45 | -15.2 |
| B | 60 | 178 | 30 | -14.8 |
| C | 180 | -70 | 15 | -13.5 |
| D | -68 | 65 | 10 | -13.1 |
Preclinical Pharmacological Investigations of Midodrine 1+
In Vitro Systems for Receptor Efficacy and Selectivity Assessment
In vitro experimental setups are fundamental for characterizing the direct effects of a compound on specific tissues and cellular pathways, independent of systemic physiological responses. These studies have been instrumental in defining the receptor selectivity and efficacy of desglymidodrine (B1670291).
Studies using isolated tissue preparations have demonstrated the direct vasoconstrictor and smooth muscle contractile effects of desglymidodrine.
In preparations of human omental arteries, desglymidodrine has been shown to induce concentration-dependent contractions. These effects are mediated by the stimulation of alpha-1 adrenergic receptors located on the vascular smooth muscle cells. Similarly, research on isolated human urethra preparations has revealed that desglymidodrine causes a contractile response, providing a mechanistic basis for its use in certain types of urinary incontinence.
Experiments on the rabbit descending thoracic aorta have further solidified the understanding of desglymidodrine's mechanism of action. In this classic pharmacological model, the compound elicits a robust contractile response. Competitive antagonism studies in this tissue have shown that the effects of desglymidodrine can be blocked by alpha-1 selective antagonists, such as prazosin, confirming the primary role of alpha-1 adrenergic receptors in mediating its vasoconstrictor effects.
| Tissue Preparation | Observed Effect of Desglymidodrine | Receptor Mediating the Effect |
| Human Omental Arteries | Concentration-dependent contraction | Alpha-1 Adrenergic Receptors |
| Human Urethra | Contractile response | Alpha-1 Adrenergic Receptors |
| Rabbit Descending Thoracic Aorta | Robust contractile response | Alpha-1 Adrenergic Receptors |
To further investigate the interaction of desglymidodrine with its target receptor at a cellular level, researchers have employed various cellular models. A common approach involves the use of cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been genetically engineered to express specific subtypes of the alpha-1 adrenergic receptor.
In these cellular systems, the application of desglymidodrine leads to the activation of the alpha-1 adrenergic receptor. This activation initiates a cascade of intracellular signaling events, most notably the stimulation of phospholipase C. This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 triggers the release of calcium from intracellular stores, leading to a transient rise in cytosolic calcium concentration. This increase in intracellular calcium is a key event in the cellular response to alpha-1 adrenergic stimulation and can be quantified using fluorescent calcium indicators. Such studies have confirmed that desglymidodrine is a full agonist at the alpha-1 adrenergic receptor.
| Cellular Model | Key Event Measured | Outcome of Desglymidodrine Application |
| CHO cells expressing alpha-1 adrenergic receptors | Intracellular Calcium Mobilization | Increase in cytosolic calcium concentration |
| Various cell lines | Phospholipase C Activation | Stimulation of the enzyme |
The in vitro dissolution of the prodrug midodrine (B238276) hydrochloride is a critical determinant of its subsequent absorption and conversion to the active metabolite desglymidodrine. Dissolution studies are typically performed using standardized apparatus and conditions to simulate the gastrointestinal environment.
Studies have shown that midodrine hydrochloride, being a water-soluble salt, generally exhibits good dissolution properties. The rate and extent of dissolution can be influenced by the formulation of the tablet, including the types and amounts of excipients used. For instance, the presence of disintegrants can facilitate the breakdown of the tablet and enhance the dissolution rate, while binders and lubricants can sometimes retard it. The pH of the dissolution medium is another important factor, as it can affect the ionization state of the drug. However, as a salt of a weak base and a strong acid, midodrine hydrochloride's solubility is not expected to be significantly impacted by the physiological pH range of the stomach and small intestine.
| Factor | Influence on Midodrine Hydrochloride Dissolution |
| Formulation Excipients | Can enhance or retard dissolution rate |
| pH of Medium | Generally not a significant factor in physiological range |
| Physical form of the drug | Crystalline structure can influence solubility and dissolution |
Cellular Models for Alpha-1 Adrenergic Receptor Activation
In Vivo Animal Models for Pharmacodynamic Response Assessment
In vivo studies in animal models are essential for understanding the integrated physiological effects of a drug in a whole organism. These studies have been pivotal in characterizing the hemodynamic and systemic effects of midodrine.
In various animal models, the administration of midodrine has been shown to produce significant hemodynamic effects, primarily an increase in blood pressure. This pressor effect is a direct consequence of the alpha-1 adrenergic agonist activity of its active metabolite, desglymidodrine, which causes peripheral vasoconstriction.
In anesthetized and conscious rats, midodrine administration leads to a dose-dependent increase in mean arterial pressure. Similar pressor responses have been observed in dogs, where midodrine has been shown to increase both systolic and diastolic blood pressure. Studies in cats have also demonstrated a significant increase in blood pressure following midodrine administration. Importantly, these studies have generally shown that the pressor effect of midodrine is not accompanied by a significant increase in heart rate; in some cases, a slight reflex bradycardia (slowing of the heart rate) is observed, which is a physiological response to the rise in blood pressure.
| Animal Model | Primary Hemodynamic Effect of Midodrine | Effect on Heart Rate |
| Rats | Dose-dependent increase in mean arterial pressure | Generally no significant increase, possible reflex bradycardia |
| Dogs | Increase in systolic and diastolic blood pressure | Generally no significant increase, possible reflex bradycardia |
| Cats | Significant increase in blood pressure | Generally no significant increase, possible reflex bradycardia |
A key aspect of the preclinical characterization of midodrine has been to determine the extent to which its effects are mediated by the peripheral nervous system versus the central nervous system (CNS). The active metabolite, desglymidodrine, is a hydrophilic molecule, which limits its ability to cross the blood-brain barrier.
Studies in various animal species have consistently shown that the pharmacological effects of midodrine are predominantly due to its peripheral actions. Direct administration of desglymidodrine into the cerebral ventricles of animals produces only weak cardiovascular effects compared to systemic administration, indicating a lack of significant central activity. Furthermore, behavioral studies in animals have not revealed any substantial CNS-stimulant or depressant effects at doses that produce marked cardiovascular responses. This peripheral selectivity is a key feature of the drug, as it allows for the desired cardiovascular effects without producing unwanted CNS side effects.
| Aspect Investigated | Finding | Implication |
| Blood-Brain Barrier Penetration | Desglymidodrine is hydrophilic and has poor penetration | Limited access to the CNS |
| Central Administration | Weak cardiovascular effects compared to systemic administration | Predominantly peripheral mechanism of action |
| Behavioral Studies | Lack of significant CNS stimulant or depressant effects | High degree of peripheral selectivity |
Non-Clinical Assessment of Compound Interactions
Inhibition and Induction of Cytochrome P450 Enzymes (e.g., CYP2D6) by Midodrine(1+) and Desglymidodrine
In vitro research has focused on the interaction of desglymidodrine, the active metabolite of Midodrine(1+), with the cytochrome P450 (CYP) enzyme system. These studies are crucial for understanding potential metabolic drug-drug interactions.
The primary enzyme identified as responsible for the metabolism (specifically 5'-O-demethylation) of desglymidodrine is CYP2D6 . mpa.senih.govnps.org.au Studies using recombinant human CYP isoforms demonstrated that CYP2D6 possesses a significantly higher catalytic activity for this metabolic pathway compared to other enzymes. nih.gov To confirm this, experiments with selective chemical inhibitors were performed on pooled human liver microsomes. Quinidine (B1679956), a selective inhibitor of CYP2D6, was found to inhibit the O-demethylation of desglymidodrine by as much as 86%. nih.gov Furthermore, treatment with an antibody against CYP2D6 inhibited the formation of the O-demethylated metabolite by approximately 75% in these microsomes. nih.gov
While CYP2D6 is the principal enzyme, other isoforms contribute to a lesser extent. Recombinant CYP1A2 and CYP2C19 have also shown the ability to catalyze the O-demethylation of desglymidodrine, although their activity is very low in comparison to CYP2D6. nih.govnps.org.au In microsomes from poor metabolizers (PM), where CYP2D6 activity is negligible, about 25% of the O-demethylase activity was still observed. nih.gov In these PM microsomes, the use of furafylline (B147604) (a selective CYP1A2 inhibitor) and an anti-CYP1A2 antibody demonstrated that CYP1A2 is responsible for a significant portion (40-57%) of the residual metabolic activity. nih.gov
Beyond being a substrate, Midodrine(1+) itself is an inhibitor of CYP2D6. mpa.segeneesmiddeleninformatiebank.nl This inhibitory action means that Midodrine(1+) can potentially affect the metabolism and clearance of other drugs that are primarily metabolized by this enzyme. mpa.se
Table 1: Interaction of Desglymidodrine with Cytochrome P450 Enzymes
| Enzyme | Interaction Type | Key Research Finding | Source Citation |
|---|---|---|---|
| CYP2D6 | Substrate & Inhibitor | Primary enzyme for desglymidodrine O-demethylation. Its inhibition by quinidine reduced metabolism by 86%. Midodrine(1+) also acts as an inhibitor of this enzyme. | mpa.senih.govgeneesmiddeleninformatiebank.nl |
| CYP1A2 | Substrate (Minor) | Exhibits low catalytic activity. Plays a more significant role in individuals who are poor metabolizers for CYP2D6. | nih.govnps.org.au |
| CYP2C19 | Substrate (Minor) | Demonstrated very low catalytic activity towards desglymidodrine metabolism. | nps.org.au |
Interactions with Peptide Transporters (PEPT1)
The absorption of Midodrine(1+) from the gastrointestinal tract is not a simple diffusion process. Preclinical and pharmacokinetic studies have identified that its oral absorption is mediated by the intestinal H+-coupled peptide transporter 1, known as PEPT1 (SLC15A1) . nps.org.auemcrit.orgmdpi.com
PEPT1 is a high-capacity transporter responsible for the uptake of di- and tripeptides from the diet. It also transports various peptide-like pharmaceutical compounds. nps.org.aumdpi.com The fact that Midodrine(1+) is a substrate for PEPT1 indicates a potential for competitive interactions. nps.org.au This means that other drugs that are also transported by PEPT1, such as certain β-lactam antibiotics and antiviral agents, could compete with Midodrine(1+) for absorption. nps.org.aumdpi.com This competition could potentially alter the absorption kinetics and bioavailability of either Midodrine(1+) or the co-administered drug.
Preclinical Toxicological Research Insights
Non-teratogenicity and Non-mutagenicity Studies in Animal Models
Investigations into the genotoxic and teratogenic potential of Midodrine(1+) have been conducted. Studies exploring its mutagenic potential did not reveal any evidence of mutagenicity. fda.gov Preclinical tests have consistently shown that Midodrine(1+) is non-mutagenic. medsafe.govt.nz Similarly, no teratogenic effects were observed in animal studies. medsafe.govt.nzhres.ca
Table 2: Genotoxicity and Teratogenicity Findings for Midodrine(1+)
| Toxicology Endpoint | Animal Model(s) | Result | Source Citation |
|---|---|---|---|
| Mutagenicity/Genotoxicity | Not specified in sources | No evidence of mutagenic or genotoxic potential revealed. | medsafe.govt.nztga.gov.aufda.gov |
| Teratogenicity | Not specified in sources | No teratogenic effects observed. | medsafe.govt.nzhres.ca |
Carcinogenic Potential Research in Animal Models
Long-term carcinogenicity studies have been performed in both rats and mice. In these studies, animals were administered dosages equivalent to 3 to 4 times the maximum recommended daily human dose on a mg/m² basis. tga.gov.auhres.cafda.gov The results of these long-term assays indicated no carcinogenic effects related to Midodrine(1+). tga.gov.auhres.cafda.gov
However, separate carcinogenic trials in rats noted an increased incidence of tumors in the interstitial cells of the testicles. mpa.semedsafe.govt.nztga.gov.au The relevance of this specific finding to humans is considered unclear. mpa.semedsafe.govt.nztga.gov.au
Table 3: Carcinogenicity Study Findings for Midodrine(1+)
| Animal Model | Finding | Source Citation |
|---|---|---|
| Rats and Mice | No indication of carcinogenic effects at 3-4 times the maximum human dose (mg/m² basis). | tga.gov.auhres.cafda.gov |
| Rats | Increased incidence of testicular interstitial cell tumors; relevance to humans is unclear. | mpa.semedsafe.govt.nztga.gov.au |
Reproductive and Developmental Toxicity in Animal Models
While specific teratogenic effects have not been observed, other reproductive and developmental toxicities have been noted in animal studies, particularly at high, maternally toxic doses. medsafe.govt.nztga.gov.au Animal studies are generally considered insufficient with respect to fully assessing fertility and reproductive toxicity. mpa.setga.gov.aubarnsleyccg.nhs.uk
In studies involving rats and rabbits, administration of Midodrine(1+) at doses high enough to cause maternal toxicity resulted in adverse developmental outcomes. medsafe.govt.nztga.gov.au These included an increased rate of embryo resorption and reduced fetal body weight in both species. medsafe.govt.nztga.gov.au A decrease in fetal survival was also observed in rabbits. medsafe.govt.nztga.gov.au These effects were seen at doses that were 13 times (for rats) and 7 times (for rabbits) the maximum human dose, based on body surface area (mg/m²). tga.gov.au In another study, fetal loss was noted in dams that received very high doses (20 mg/kg/day) which also resulted in maternal toxicity, including ataxia and significantly reduced food intake and body weight gain. hres.cahres.ca
Table 4: Reproductive and Developmental Toxicity in Animal Models
| Animal Model | Dose Level | Observed Effect | Source Citation |
|---|---|---|---|
| Rat | 13 times max human dose (mg/m²) | Increased embryo resorption, reduced fetal body weight (at maternally toxic doses). | tga.gov.au |
| Rabbit | 7 times max human dose (mg/m²) | Increased embryo resorption, reduced fetal body weight, decreased fetal survival (at maternally toxic doses). | tga.gov.au |
| Dam (Species not specified) | 20 mg/kg/day | Maternal toxicity (ataxia, reduced food intake/body weight) and fetal loss. | hres.cahres.ca |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for designing a controlled study to evaluate Midodrine(1+) efficacy in cirrhotic ascites management?
- Answer : A robust experimental design should include:
- Cohort stratification : Define inclusion criteria (e.g., MELD scores, serum creatinine levels) and exclude patients with confounding factors (e.g., concurrent use of vasopressors) to isolate Midodrine’s effects .
- Endpoint selection : Use objective measures like urine output, serum creatinine, and plasma renin activity, validated in prior studies .
- Control for concomitant therapies : Standardize diuretic use (e.g., spironolactone, furosemide) across groups to avoid confounding results .
- Sample size calculation : Use power analysis to ensure statistical validity, considering variability in prior trials (e.g., Midodrine dosage ranged from 7.5–30 mg/day) .
Q. How can researchers ensure reproducibility when studying Midodrine(1+)’s hemodynamic effects?
- Answer :
- Detailed methodology reporting : Include exact dosages, administration intervals, and co-interventions (e.g., albumin, octreotide) in the main text or supplementary materials .
- Standardized data collection : Use validated tools (e.g., MELD score calculators, renin assay protocols) and report inter-rater reliability metrics .
- Pre-registration : Share study protocols on platforms like ClinicalTrials.gov to enhance transparency .
Q. What are best practices for integrating mixed-methods approaches in Midodrine(1+) research?
- Answer :
- Sequential design : Start with quantitative analysis (e.g., serum creatinine trends) followed by qualitative interviews to explore patient-reported outcomes (e.g., symptom relief) .
- Triangulation : Cross-validate findings using biochemical data, clinician observations, and patient surveys .
- Ethical alignment : Ensure qualitative components (e.g., interviews) adhere to institutional review board (IRB) guidelines .
Advanced Research Questions
Q. How can contradictions in serum creatinine outcomes between Midodrine(1+) and standard treatments be resolved?
- Answer :
- Subgroup analysis : Stratify patients by baseline renal function (e.g., glomerular filtration rate) to identify subpopulations where Midodrine shows significant benefit .
- Meta-regression : Adjust for covariates like Midodrine dosage duration (e.g., short-term vs. 3-month use) to explain heterogeneity across studies .
- Mechanistic studies : Use animal models to isolate Midodrine’s direct effects on renal vasculature versus systemic blood pressure .
Q. What methodological strategies address heterogeneity in Midodrine(1+) dosing across clinical trials?
- Answer :
- Dose-response modeling : Apply pharmacokinetic/pharmacodynamic (PK/PD) models to correlate dosage (e.g., 7.5 mg vs. 15 mg) with outcomes like urine sodium excretion .
- Sensitivity analysis : Test robustness of conclusions by excluding studies with extreme dosing protocols (e.g., >30 mg/day) .
- Consensus guidelines : Advocate for standardized dosing protocols in future trials via collaborative frameworks (e.g., AASLD/EASL guidelines) .
Q. How can researchers validate Midodrine(1+)’s synergistic effects with diuretics without confounding results?
- Answer :
- Factorial design : Compare four groups—Midodrine alone, diuretics alone, combination therapy, and placebo—to isolate interaction effects .
- Pharmacovigilance data : Analyze adverse event databases for signals of enhanced toxicity (e.g., hypotension) in combination regimens .
- In vitro assays : Test Midodrine’s impact on diuretic transport proteins (e.g., Na-K-Cl cotransporters) in renal cell lines .
Q. What approaches optimize sample size calculations in Midodrine(1+) trials with variable endpoints?
- Answer :
- Adaptive designs : Use interim analyses to re-estimate sample size based on early endpoint variability (e.g., MELD score changes) .
- Composite endpoints : Combine related outcomes (e.g., serum creatinine + urine output) to increase statistical power .
- Pilot studies : Conduct small-scale trials to estimate effect size variability before full-scale recruitment .
Methodological Frameworks and Tools
Q. How to conduct a systematic review of Midodrine(1+)’s role in cirrhotic ascites?
- Answer :
- PICO framework : Define Population (e.g., cirrhosis Child-Pugh B/C), Intervention (Midodrine ± diuretics), Comparison (standard care/placebo), Outcomes (mortality, renal function) .
- Risk of bias assessment : Use Cochrane ROB 2.0 tool to evaluate randomization, blinding, and attrition bias in included studies .
- GRADE criteria : Rate evidence quality based on study design, inconsistency, and indirectness .
Q. What strategies mitigate limitations in Midodrine(1+) studies with small sample sizes?
- Answer :
- Multi-center collaboration : Pool data across institutions to increase statistical power .
- Bayesian statistics : Incorporate prior evidence (e.g., Midodrine’s hemodynamic effects) to strengthen inferences from small datasets .
- Synthetic control arms : Use historical data or real-world evidence to augment trial data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
